Cas no 1353998-27-2 (1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone)
1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-((S)-3-cyclopropylamino-pyrrolidin-1-yl)-ethanone
- (S)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone
- AM95518
- 1-((S)-3-Cyclopropylaminopyrrolidin-1-yl)ethanone
- 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone
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- Inchi: 1S/C9H16N2O/c1-7(12)11-5-4-9(6-11)10-8-2-3-8/h8-10H,2-6H2,1H3/t9-/m0/s1
- InChI Key: MTEJQFDBGYDGNX-VIFPVBQESA-N
- SMILES: O=C(C)N1CC[C@@H](C1)NC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Topological Polar Surface Area: 32.299
1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087832-1g |
1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone |
1353998-27-2 | 1g |
£945.00 | 2022-02-28 | ||
| Chemenu | CM498195-1g |
(S)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone |
1353998-27-2 | 97% | 1g |
$1104 | 2023-01-02 |
1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone
Professional Introduction to Compound with CAS No. 1353998-27-2 and Product Name: 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone
The compound with the CAS number 1353998-27-2 and the product name 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a pyrrolidine ring and an aminoethyl side chain makes it a promising candidate for further investigation in drug discovery, particularly in the development of novel bioactive molecules.
Recent studies have highlighted the importance of chiral centers in pharmaceutical compounds, and the (S)-configuration of the pyrrolidine ring in this molecule is particularly noteworthy. Chiral drugs often exhibit different pharmacological properties depending on their stereochemistry, making the precise control of such centers crucial for achieving optimal therapeutic outcomes. The synthesis of this compound involves sophisticated organic transformations that ensure high enantiomeric purity, a critical factor in its potential use as a lead compound in medicinal chemistry.
The 3-cyclopropylamino substituent in the molecule adds another layer of complexity, contributing to its unique chemical profile. Cyclopropyl groups are known to enhance metabolic stability and binding affinity, which are key factors in drug design. The combination of these structural elements suggests that this compound may possess desirable pharmacokinetic properties, making it an attractive candidate for further exploration.
In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The molecular structure of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone has been subjected to rigorous computational analysis to predict its interactions with biological targets. These studies have revealed potential binding affinities with various enzymes and receptors, indicating its versatility as a scaffold for drug development.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The pyrrolidine core is a common motif in drugs targeting central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. Preliminary pharmacological studies have shown that derivatives of this compound exhibit promising effects on neurotransmitter systems relevant to these conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as asymmetric catalysis have been employed to achieve the desired stereochemistry, highlighting the importance of innovative synthetic methodologies in modern drug discovery.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them more effectively. The compound with CAS No. 1353998-27-2 is a testament to this progress, embodying the intersection of chemistry, biology, and medicine. Its unique structure and promising pharmacological properties make it a valuable asset in the quest for new therapeutic agents.
Future research will focus on optimizing the synthesis of this compound and exploring its pharmacological profile in greater detail. Preclinical studies will be essential to evaluate its safety and efficacy before moving into clinical trials. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating this promising lead into a viable therapeutic option for patients.
The development of novel drugs is a complex and iterative process that relies on interdisciplinary collaboration and innovation. The compound 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone serves as an excellent example of how cutting-edge chemical research can lead to significant advancements in medicine. Its potential applications in treating various diseases underscore the importance of continued investment in basic and applied research.
In conclusion, the compound with CAS No. 1353998-27-2 and product name 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone represents a promising advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a valuable asset in the ongoing effort to develop new treatments for human diseases. Further research will be essential to fully realize its potential, but its current properties already highlight its significance as a lead compound for drug discovery.
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